molecular formula C16H11N5O2 B14220626 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- CAS No. 824394-56-1

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-

Katalognummer: B14220626
CAS-Nummer: 824394-56-1
Molekulargewicht: 305.29 g/mol
InChI-Schlüssel: RWVPQPBWIJAEMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration. The reaction conditions often include the use of acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO), and elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzimidazoles, and various functionalized imidazole compounds .

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro- is unique due to the presence of both the benzimidazole and imidazole rings along with a nitro group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

824394-56-1

Molekularformel

C16H11N5O2

Molekulargewicht

305.29 g/mol

IUPAC-Name

2-[2-(1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C16H11N5O2/c22-21(23)10-5-6-13-14(9-10)20-16(19-13)12-4-2-1-3-11(12)15-17-7-8-18-15/h1-9H,(H,17,18)(H,19,20)

InChI-Schlüssel

RWVPQPBWIJAEMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.